Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 201287-93-6) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of 4-fluorobenzaldehyde, thiourea, and ethyl acetoacetate under solvent-free mechanochemical conditions . Its molecular formula is C₁₄H₁₅FN₂O₂S, with a molecular weight of 294.344 g/mol and a melting point of 233–235°C . The compound features a 4-fluorophenyl substituent at the C4 position and a thioxo (C=S) group at C2, distinguishing it from oxo (C=O) analogs. Crystallographic studies of related DHPMs suggest that the para-fluorophenyl group and thioxo moiety contribute to a rigid, planar structure stabilized by intramolecular hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYDQMRZVHNNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of thiourea, followed by cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production process is scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Reaction Conditions
| Component | Quantity/Parameters | Role |
|---|---|---|
| 4-Fluorobenzaldehyde | 1 mmol | Aldehyde component |
| Ethyl acetoacetate | 1.1 mmol | β-Keto ester |
| Thiourea | 1.5 mmol | Urea derivative |
| Catalyst (e.g., silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate) | 0.212 g (10 mol%) | Acid catalyst |
| Solvent | Ethanol or water | Reaction medium |
| Temperature | Reflux (~80–100°C) | Activation |
| Time | 4–6 hours | Completion |
Workup :
-
Post-reaction, the mixture is cooled, filtered, and washed with water .
-
The crude product is recrystallized from ethanol/water (1:1) to yield white crystalline solid (mp: 208–210°C) .
Derivatization Reactions
The compound’s 2-thioxo and 4-fluorophenyl groups serve as reactive sites for further functionalization:
2.1. Thiazolo[3,2-a]pyrimidine Formation
Reaction with chloroacetonitrile in dry DMF under reflux (12 hours) yields ethyl 5-(benzo[d] dioxol-5-yl)-2-imino-7-methyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Key Data :
-
Yield : 75%
-
Characterization :
2.2. Epichlorohydrin Coupling
Treatment with epichlorohydrin in methanol (14 hours, room temperature) produces ethyl 6-(benzo[d] dioxol-5-yl)-1-(3-chloro-2-hydroxypropyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate .
Key Data :
2.3. Bis-Pyrimidine Condensation
Condensation with p-fluorobenzaldehyde in acetic acid/acetic anhydride (7–9 hours, reflux) forms 3,3'-[(4-fluorophenyl)methylene]bis-derivatives .
Key Data :
Catalyst Comparison
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate | 92 | 6 | 100 |
| [Dsbim]Cl (ionic liquid) | 90 | 4 | 80 |
| NH4Cl | 85 | 4 | 100 |
Key Observations :
-
Ionic liquid catalysts ([Dsbim]Cl) reduce reaction time and improve recyclability .
-
Silica-supported catalysts enhance thermal stability and minimize waste .
4.1. NMR Data
-
1H NMR (400 MHz, DMSO-d6) :
4.2. Mass Spectrometry
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the Biginelli reaction. This method combines ethyl acetoacetate, 4-fluorobenzaldehyde, and thiourea under acidic conditions to yield the desired compound. The product is characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming its structure and purity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It primarily targets ecto-5'-nucleotidase, an enzyme involved in nucleotide metabolism. Inhibition of this enzyme can disrupt cancer cell proliferation by altering the availability of nucleotides necessary for DNA synthesis.
Table 1: Summary of Biological Activities
Lipoxygenase Inhibition
The compound also demonstrates inhibition of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Studies show inhibition rates ranging from 59.37% to 81.19%, suggesting its potential as a therapeutic agent for inflammatory diseases and cancers associated with elevated lipoxygenase activity.
Case Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines:
- In Vitro Studies : A study assessed the compound's effects on breast cancer cell lines, revealing significant antiproliferative effects at concentrations as low as 10 µM.
- Mechanistic Insights : Further investigations into the mechanism of action demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Mechanism of Action
The mechanism by which Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Impact of Substituents on Physicochemical Properties
- Fluorine Position : The para-fluorophenyl group in the target compound allows optimal electronic effects (electron-withdrawing) and steric alignment, leading to higher melting points compared to ortho- or meta-fluorophenyl analogs .
- Thioxo vs. Oxo : The thioxo group (C=S) increases molecular weight and enhances intermolecular interactions (e.g., hydrogen bonding and van der Waals forces), resulting in higher thermal stability than oxo analogs (e.g., 5b: 210–213°C vs. target: 233–235°C) .
- Halogen Effects : Chlorine (4-chlorophenyl) and bromine analogs exhibit higher molecular weights but comparable bioactivity profiles in preliminary screenings .
Biological Activity
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (commonly referred to as compound 1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its synthesis, pharmacological properties, and relevant case studies.
Synthesis of Compound 1
Compound 1 can be synthesized through a multicomponent reaction known as the Biginelli reaction, which typically involves the condensation of ethyl acetoacetate, an appropriate aldehyde (such as 4-fluorobenzaldehyde), and thiourea derivatives. The synthesis yields compound 1 with a high degree of purity and is characterized by various spectroscopic methods including NMR and FT-IR .
Synthesis Procedure
-
Reagents :
- Ethyl acetoacetate
- 4-Fluorobenzaldehyde
- Thiourea
- Catalyst (e.g., TMSCl)
-
Method :
- Combine the reagents in a suitable solvent.
- Heat under reflux conditions for a specified time.
- Purify the resulting product through recrystallization.
-
Characterization :
- Use NMR spectroscopy to confirm the structure.
- Employ FT-IR for functional group identification.
Antimicrobial Properties
Recent studies have shown that compound 1 exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that compound 1 is particularly effective against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also highlighted the potential anticancer properties of compound 1. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Enzyme Inhibition
Compound 1 has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promising results as an inhibitor of ecto-5′-nucleotidase, an enzyme implicated in tumor progression. This inhibition could potentially hinder tumor growth by affecting nucleotide metabolism .
Case Study 1: Antimicrobial Efficacy
In a controlled study, compound 1 was tested against a panel of pathogens. The results indicated that at concentrations of 50 µg/mL, it inhibited the growth of Staphylococcus aureus by over 90%. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Mechanism
A separate investigation focused on the anticancer effects of compound 1 on MCF-7 cells. Flow cytometry analysis revealed that treatment with compound 1 resulted in a significant increase in apoptotic cells compared to untreated controls, with upregulation of pro-apoptotic markers .
Q & A
Q. Optimization Strategies :
- Yield Improvement : Use a 10–20% excess of thiourea to drive the reaction to completion.
- Purity Control : Recrystallization from ethanol removes unreacted starting materials .
Q. Table 1: Synthetic Conditions and Yields
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-fluorobenzaldehyde, thiourea, NH₄Cl | Acetic acid | 100 | 8 | 68–75 | |
| Substituted aldehydes, thiourea | DMSO | 80–90 | 12 | 60–70 |
How do researchers characterize the structural and electronic properties of this compound, particularly regarding its thioxo group and fluorophenyl substituent?
Basic Research Question
Key Techniques :
Q. Advanced Analysis :
Q. Table 2: Selected Crystallographic Data
| Parameter | Value (Compound) | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Hydrogen Bonds (N–H···S) | 2.85–3.10 Å |
What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Methodological Approaches :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics .
- Metabolic Stability Tests : Evaluate half-life in liver microsomes to account for variations in bioavailability .
- Docking Studies : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to validate mechanistic hypotheses .
Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Replicate assays under CLSI guidelines to ensure reproducibility .
What crystallographic challenges arise in determining the molecular structure of this compound, and how are disordered moieties handled during refinement?
Advanced Research Question
Challenges :
Q. Refinement Protocols :
- ISOR/SADI Commands : Apply in SHELXL to constrain anisotropic displacement parameters for disordered atoms .
- Rigid-Body Restraints : Fix bond lengths/angles for the fluorophenyl ring to reduce noise .
How does the presence of the 4-fluorophenyl group influence the compound's reactivity and intermolecular interactions, as observed in crystal packing analyses?
Advanced Research Question
Reactivity Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
